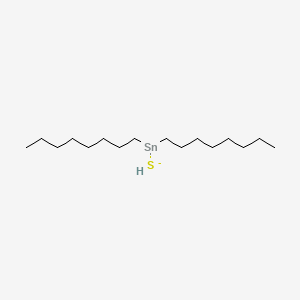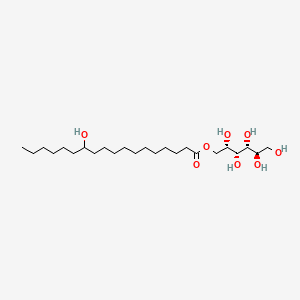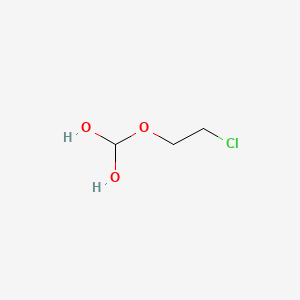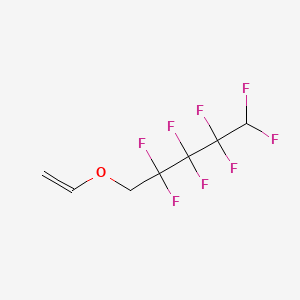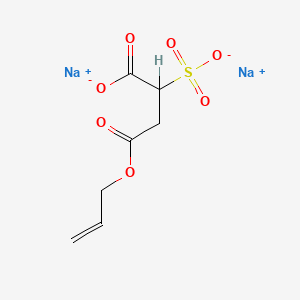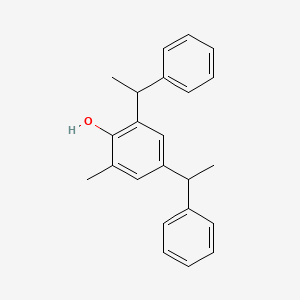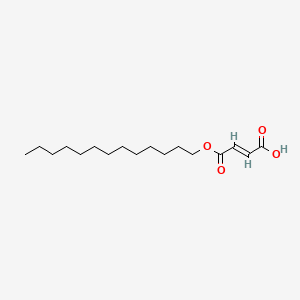
Acetic acid, anhydride with hypoiodous acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, anhydride with hypoiodous acid, also known as iodine monoacetate, is a chemical compound with the molecular formula C4H7IO4. This compound is formed by the combination of acetic acid anhydride and hypoiodous acid. It is known for its unique properties and reactivity, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of acetic acid, anhydride with hypoiodous acid typically involves the reaction of acetic acid anhydride with hypoiodous acid under controlled conditions. The reaction is carried out in an anhydrous environment to prevent the decomposition of the reactants and products. The reaction can be represented as follows:
[ \text{(CH}_3\text{CO)}_2\text{O} + \text{HIO} \rightarrow \text{C}_4\text{H}_7\text{IO}_4 ]
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques to ensure high purity and yield. The process typically includes the careful handling of reactants, precise control of reaction conditions, and purification steps to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, anhydride with hypoiodous acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different iodine-containing products.
Reduction: It can be reduced to form simpler iodine compounds.
Substitution: The iodine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
Oxidation: Iodine oxides, acetic acid derivatives.
Reduction: Iodine, acetic acid.
Substitution: Various substituted acetic acid derivatives.
Applications De Recherche Scientifique
Acetic acid, anhydride with hypoiodous acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of iodine-containing compounds.
Biology: Studied for its potential effects on biological systems, including its antimicrobial properties.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid, anhydride with hypoiodous acid involves its reactivity with various molecular targets. The iodine atom in the compound can participate in electrophilic reactions, leading to the formation of new bonds and the modification of existing molecules. The pathways involved include nucleophilic substitution and oxidation-reduction reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic anhydride: Similar in structure but lacks the iodine atom.
Hypoiodous acid: Contains iodine but does not have the acetic anhydride component.
Iodine monoacetate: Another name for the same compound.
Uniqueness
Acetic acid, anhydride with hypoiodous acid is unique due to the presence of both acetic anhydride and hypoiodous acid moieties in a single molecule. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
6540-76-7 |
|---|---|
Formule moléculaire |
C4H7IO4 |
Poids moléculaire |
246.00 g/mol |
Nom IUPAC |
acetyl acetate;hypoiodous acid |
InChI |
InChI=1S/C4H6O3.HIO/c1-3(5)7-4(2)6;1-2/h1-2H3;2H |
Clé InChI |
RQLAAVAWCZYWAK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC(=O)C.OI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


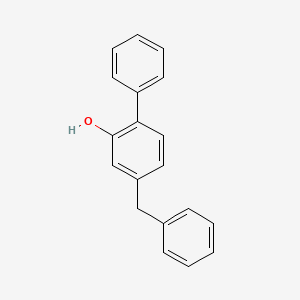
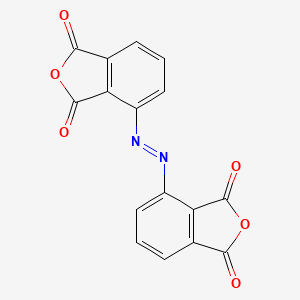
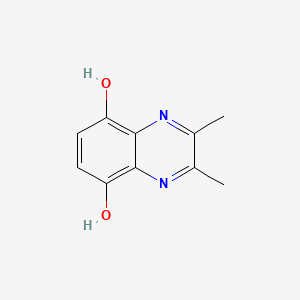


![2,2'-Methylenebis[4,6-diisopropylphenol]](/img/structure/B12660866.png)
